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Compound of Interest |

Compound Name: Benzyl dihydrogen phosphate
CAS No.: 1623-07-0
Cat. No.: B1586475
- 7

Executive Summary

Benzyl dihydrogen phosphate (CAS 1623-07-0) is a fundamental organophosphorus
intermediate used extensively in nucleotide synthesis, peptide chemistry, and as a reference
standard in pharmaceutical impurity profiling (e.g., Fosaprepitant).[1][2] As a mono-ester of
phosphoric acid, its spectroscopic signature is defined by the interplay between the lipophilic
benzyl moiety and the hydrophilic, ionizable phosphate headgroup.

This technical guide provides a rigorous analysis of the NMR, IR, and MS data for Benzyl
dihydrogen phosphate. Unlike generic databases, this document focuses on the causality of
spectral features—explaining why signals appear where they do based on electronic shielding,

spin-spin coupling, and ionization physics.

Molecular Profile & Physical Properties[1][3][4][5][6]
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Property Data Notes
) Also known as Monobenzyl
IUPAC Name Benzyl dihydrogen phosphate
phosphate
C
H
Molecular Formula
0]
P
Molecular Weight 188.12 g/mol
CAS Number 1623-07-0
Physical State White Crystalline Solid Hygroscopic
Melting Point 94-96 °C Decomposes at higher temps
N Limited solubility in non-polar
Solubility Water, Methanol, DMSO
solvents
~1.5 (pK
pKa ), ~6.0 (pK Behaves as a dibasic acid

)

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)

The NMR profile of benzyl dihydrogen phosphate is characterized by scalar coupling

between the phosphorus nucleus (

P, spin 1/2, 100% abundance) and adjacent protons and carbons. This coupling is the primary
diagnostic tool for confirming the phosphate ester linkage.

H NMR (Proton)

Solvent: D
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Signal (

ppm)

Multiplicity

Integration

Assignment

Coupling (

)

Mechanistic
Insight

7.30—-7.45

Multiplet (m)

Ar-H (Phenyl)

N/A

Aromatic
protons are
deshielded by
the ring
current. They
appear as a
complex
overlap of
ortho, meta,
and para

protons.

4.95

Doublet (d)

Hz

The benzylic
protons
couple with
the
phosphorus
atom through
three bonds
(H-C-O-P).
This doublet
is diagnostic
of the
phosphate
ester.

~8-10

Broad Singlet

P-OH

N/A

Only visible in
dry DMSO-d

.InD

O, these
exchange
rapidly and

disappear.
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C NMR (Carbon)

Solvent: D

O or DMSO-d

The

C spectrum confirms the carbon skeleton and the proximity to phosphorus via

coupling constants.

Signal ( Coupling (
Assignment Mechanistic Insight

ppm) )

The ipso carbon
) couples to
136.5 Ar-C (ipso) H
z phosphorus through

the O-C-C-P pathway.
Too far for significant

128.5 Ar-C (meta) <1Hz )
coupling.

Generally appears as

128.0 Ar-C (ortho) <1Hz ]

a singlet.

127.5 Ar-C (para) N/A No coupling observed.
The benzylic carbon is
directly attached to

670 Ph-CH the oxygen of the

' OP Hz phosphate, leading to
a measurable 2-bond
coupling.
P NMR (Phosphorus)
Solvent: D
@)
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e Chemical Shift:

+0.5 to +2.5 ppm (relative to 85% H
PO
at 0 ppm).

e pH Dependence: The chemical shift is highly sensitive to pH due to the protonation state of
the phosphate group.

o Fully Protonated (pH < 1): ~-0.5 ppm
o Mono-anion (pH ~ 4): ~ +1.0 ppm
o Di-anion (pH > 8): ~ +3.5 ppm

Visualization: NMR Coupling Logic The following diagram illustrates the connectivity
responsible for the observed splitting patterns.

3-Bond Coupling (3J_PH ~7 Hz) ]
Causes Doublet in 1H NMR Benzylic Protons

(1H: ~4.95 ppm)

Benzylic Carbon
(13C: ~67 ppm)

2-Bond Coupling (2J_CP ~6 Hz)
Phosphorus-31 Causes Doublet in 13C NMR
(Spin 1/2)

Oxygen

Ipso Carbon
(13C: ~136 ppm)

3-Bond Coupling (3J_CP ~6 Hz)
Causes Doublet in 13C NMR

Click to download full resolution via product page
Caption: Scalar coupling pathways (

) between

P and adjacent nuclei, defining the splitting patterns observed in NMR.

Infrared Spectroscopy (IR)
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IR analysis is critical for assessing the hydration state and the integrity of the P-O bonds.

Wavenumber (cm
Vibration Mode Description

)

Very broad band characteristic
of P-OH groups involved in

3200 — 2500 O-H Stretch (Acid) strong hydrogen bonding.
Often overlaps with C-H

stretches.

Weak, sharp bands typical of
3030 — 3060 C-H Stretch (Ar) o
aromatic rings.

Strong, diagnostic band.
1200 — 1250 P=0 Stretch Position shifts depending on
hydrogen bonding strength.

Strong band corresponding to
1010 - 1050 P-O-C Stretch )
the ester linkage.

) Characteristic of the
950 - 980 P-OH Deformation )
phosphate acid group.

Monosubstituted benzene ring
690, 740 C-H Out-of-Plane signature ("5 adjacent
hydrogens").

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through
specific fragmentation pathways.[4]

« lonization Mode: Electrospray lonization (ESI) is preferred due to the polarity of the
phosphate group.

» Polarity: Negative mode (ESI-) is often more sensitive for the free acid; Positive mode (ESI+)
works well for adducts.
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Key lons (ESI)
o ESI Negative:

187 [M-H]
(Base peak for free acid).

o ESI Positive:

189 [M+H]

211 [M+Na]

Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the molecule cleaves at the weakest points: the
benzylic C-O bond and the phospho-ester bond.

e Tropylium lon Formation (

91): The most dominant fragment in positive mode. The benzyl group cleaves to form a
benzyl cation, which rearranges to the highly stable aromatic tropylium ion (C

H
).[5]

e Phosphate Loss: In negative mode, loss of the benzyl group leaves the phosphate core (
97 for H
PO
or

79 for PO

)
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Visualization: Fragmentation Pathway

Molecular lon [M+H]+
(m/z 189)

\
C-O Bond Cleavage\Neutral Loss

X
Benzyl Cation Phosphoric Acid
(CTHT7+) (H3PO4)
Neutral Loss (98 Da)

Ring Expansion
Rearrangement)

Tropylium lon

(m/z 91)
(Stable Aromatic C7H7+)

Click to download full resolution via product page

Caption: Primary fragmentation pathway in ESI(+) MS, showing the formation of the diagnostic
tropylium ion at m/z 91.

Experimental Protocol: Purification & Handling

Context: Benzyl dihydrogen phosphate is often synthesized via the hydrogenolysis of
dibenzyl phosphate or hydrolysis. A common impurity is the dibenzyl ester.

Protocol: Removing Dibenzyl Phosphate Impurity

Since the mono-ester is a stronger acid and more water-soluble than the diester, pH-controlled
extraction is the most robust purification method.

o Dissolution: Dissolve the crude mixture in 5% Sodium Bicarbonate (NaHCO

) solution.

o Logic: Both mono- and diesters will deprotonate and dissolve as sodium salts.

© 2026 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1586475?utm_src=pdf-body-img
https://www.benchchem.com/product/b1586475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Wash: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate.

o Logic: Neutral organic impurities (benzyl alcohol) are removed here.
o Selective Precipitation (The Critical Step):

o Acidify the aqueous layer carefully to pH ~3 using 1M HCI.

o Extract with Ethyl Acetate.[6] The dibenzyl phosphate (pKa ~ 1.7) will remain largely
ionized or partition less effectively than the monobenzyl species if careful fractionation is
not performed.

o Better Approach: Use the solubility difference. The monobenzyl free acid is significantly
more water-soluble. Recrystallization from water/ethanol is often preferred for final
polishing.

e Drying: Dry the organic phase over anhydrous Na

SO

, filter, and evaporate.
Quality Control Check
To verify the absence of dibenzyl phosphate:
e Check

H NMR: Look for a multiplet at 7.3 ppm integrating to 10H (dibenzyl) vs 5H (monobenzyl)
relative to the CH

peak.

e Check

P NMR: Dibenzyl phosphate typically appears slightly upfield (~ -1 to -2 ppm) compared to
the mono-ester (~ 0 to +1 ppm) in the same solvent/pH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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